molecular formula C8H8BrN3 B1611552 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine CAS No. 68175-12-2

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1611552
CAS No.: 68175-12-2
M. Wt: 226.07 g/mol
InChI Key: MHFIFOOCPJDOOQ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine (CAS 68175-12-2) is a high-purity brominated heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery. This compound features a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol . The bromine atom at the 6-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the exploration of novel chemical space. The imidazo[4,5-b]pyridine scaffold is of significant research value due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets . This core structure is found in compounds investigated for their pharmacological potential across numerous disease areas, including as GABAA receptor positive allosteric modulators for central nervous system disorders, proton pump inhibitors for the digestive system, and various antitumor agents . Specifically, derivatives of this scaffold have been developed as inhibitors of kinases like Aurora A, JAK-1, and c-MET, which are crucial targets in oncology research . As a handling precaution, this compound is classified with the signal word "Warning" and may cause skin and eye irritation (H317, H319) . It is essential to use appropriate personal protective equipment and handle the material only in a well-ventilated setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFIFOOCPJDOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499430
Record name 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68175-12-2
Record name 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine CAS 68175-12-2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine (CAS 68175-12-2)

Authored by a Senior Application Scientist

Introduction

6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine, with CAS number 68175-12-2, is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. As a derivative of imidazo[4,5-b]pyridine, it is a structural analog of naturally occurring purines, a feature that makes it a privileged scaffold in drug discovery. The strategic placement of a bromine atom at the 6-position and an ethyl group at the 2-position provides a versatile platform for synthetic diversification. The bromine atom serves as a key handle for introducing molecular complexity via cross-coupling reactions, while the ethyl group can influence steric and electronic properties, impacting biological target engagement.

This guide provides a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

Physicochemical and Structural Properties

The intrinsic properties of a molecule are dictated by its structure, and 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is no exception. Its fused bicyclic system, composed of imidazole and pyridine rings, is largely planar, a characteristic confirmed by X-ray crystallography studies on analogous structures.[1][2][3][4][5] This planarity is often crucial for intercalation with biological macromolecules like DNA or for fitting into the active sites of enzymes.

The physicochemical properties are critical for predicting the compound's behavior in both chemical reactions and biological systems. For instance, the calculated logarithm of the partition coefficient (XLogP3) of 2.3 suggests moderate lipophilicity, indicating a reasonable balance between aqueous solubility and lipid membrane permeability, a key consideration in drug design.[6]

Table 1: Core Physicochemical Data for 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

PropertyValueSource
CAS Number 68175-12-2[6]
Molecular Formula C₈H₈BrN₃[6]
Molecular Weight 226.07 g/mol [6]
Appearance Solid (Typical for related compounds)
SMILES N1C(CC)=NC2=CC(Br)=CN=C12[6]
XLogP3 2.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 1[6]

Synthesis and Structural Elucidation

The synthesis of the imidazo[4,5-b]pyridine scaffold is a well-established area of heterocyclic chemistry. While a specific, detailed experimental protocol for 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is not extensively published, its synthesis can be logically inferred from standard methodologies. The most common and direct approach is the Phillips cyclocondensation reaction. This involves the condensation of a substituted 2,3-diaminopyridine with a suitable carboxylic acid or its derivative.

For the target molecule, the logical precursors would be 5-bromo-2,3-diaminopyridine and propanoic acid . The reaction is typically heated, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation, which has been shown to reduce reaction times and improve yields for similar compounds.[7]

Proposed Synthetic Workflow

The following protocol is a representative, field-proven methodology for this class of transformation.

  • Reactant Charging: In a reaction vessel equipped for heating and stirring, combine 5-bromo-2,3-diaminopyridine (1.0 eq) and propanoic acid (1.5-3.0 eq).

  • Reaction Medium: Add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount should be sufficient to ensure the mixture is stirrable at elevated temperatures.

  • Cyclocondensation: Heat the mixture to 150-180 °C for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice and neutralizing with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product A 5-Bromo-2,3-diaminopyridine C Cyclocondensation A->C PPA, Heat B Propanoic Acid B->C PPA, Heat D 6-Bromo-2-ethyl-3H- imidazo[4,5-b]pyridine C->D Quench & Purify

Caption: Proposed synthesis of the target compound via Phillips cyclocondensation.

Structural confirmation of the final product relies on a suite of standard analytical techniques. ¹H and ¹³C NMR spectroscopy would confirm the connectivity and chemical environment of the atoms, while High-Resolution Mass Spectrometry (HRMS) would verify the elemental composition.[7][8][9]

Chemical Reactivity and Synthetic Utility

The true value of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine for a synthetic chemist lies in its potential for elaboration into more complex molecules. Its reactivity is dominated by two key features: the nucleophilic nitrogen atoms of the imidazole ring and the electrophilic carbon atom bearing the bromine substituent.

A. N-Alkylation and N-Arylation

The imidazole moiety contains two nitrogen atoms (N1 and N3) that can potentially be alkylated or arylated. The reaction of the parent compound with electrophiles like alkyl halides or arylboronic acids typically results in a mixture of regioisomers.[10] The choice of solvent and base can influence the regioselectivity of this transformation. This reactivity allows for the introduction of diverse side chains that can modulate solubility, metabolic stability, and target-binding affinity.

B. C-Br Cross-Coupling Reactions

The bromine atom at the 6-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This functionality is the gateway to a vast chemical space.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines provides access to amino-substituted derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted products.

  • Heck Coupling: Reaction with alkenes introduces vinyl groups.

These reactions are cornerstones of modern medicinal chemistry, enabling the rapid assembly of compound libraries for screening and the optimization of lead compounds.

Reactivity cluster_N_alkylation N-Alkylation/Arylation cluster_C_coupling C-Br Cross-Coupling A 6-Bromo-2-ethyl-3H- imidazo[4,5-b]pyridine B N1/N3-Substituted Products A->B R-X, Base C Suzuki (Ar-B(OH)2) A->C Pd Catalyst D Buchwald-Hartwig (R2NH) A->D Pd Catalyst E Sonogashira (R-C≡CH) A->E Pd/Cu Catalyst

Caption: Key reaction pathways for diversifying the core scaffold.

Applications in Drug Discovery and Materials Science

The imidazo[4,5-b]pyridine scaffold is prevalent in numerous biologically active compounds. Its structural resemblance to purines allows it to act as a bioisostere, interacting with enzymes and receptors that normally bind adenine or guanine. Consequently, derivatives have been investigated for a wide range of therapeutic applications.

  • Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores that occupy the ATP-binding site. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of kinases like FLT3 and Aurora kinases, which are important targets in oncology.[11]

  • Anticancer and Antimicrobial Agents: The scaffold is present in molecules showing promising anticancer and antimicrobial activities.[7][9][10] The ability to rapidly generate analogs from intermediates like 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is crucial for structure-activity relationship (SAR) studies in these areas.

  • Materials Science: The rigid, planar, and electron-rich nature of the ring system, combined with its hydrogen bonding capabilities, makes it an attractive candidate for the development of organic materials with specific electronic or photophysical properties.[12]

Safety, Handling, and Storage

As with any laboratory chemical, 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine should be handled with appropriate care. While specific toxicological data for this exact compound is limited, general precautions for related aromatic bromo- and nitrogen-containing heterocycles should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[13][14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13][14]

    • In all cases of significant exposure or if symptoms persist, seek medical attention.

References

  • AA Blocks. (n.d.). 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Ouzidan, Y., et al. (2011). 3-[2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]-1,3-oxazolidin-2-one. PMC. Retrieved from [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

  • ResearchGate. (2017, July 5). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • IUCrData. (2016, December 10). Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate. Retrieved from [Link]

  • IUCr Journals. (2016, December 10). Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • PMC. (n.d.). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]

  • PMC. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • ACS Omega. (2018, April 26). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. Retrieved from [Link]

  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Retrieved from [Link]

Sources

A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazopyridines, bicyclic heterocyclic compounds, represent a cornerstone in medicinal chemistry due to their remarkable structural diversity and broad spectrum of biological activities. Among the various isomeric forms, imidazo[4,5-b]pyridines and imidazo[1,2-a]pyridines have garnered significant attention as "privileged scaffolds" in drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive comparison of the biological activities of these two key scaffolds, delving into their anticancer, kinase inhibitory, antiviral, and antimicrobial properties. We will explore the underlying structure-activity relationships, highlight key molecular examples, and provide insights into the experimental methodologies used to evaluate their therapeutic potential.

Introduction: The Imidazopyridine Core

Imidazopyridines are bicyclic aromatic heterocycles formed by the fusion of a pyridine and an imidazole ring. The different arrangements of the nitrogen atoms within the two rings give rise to several isomeric forms, with imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine being the most extensively studied in medicinal chemistry.

The imidazo[4,5-b]pyridine scaffold is a purine isostere, where the pyrimidine ring of purine is replaced by a pyridine ring. This structural mimicry is a key determinant of its biological activity, enabling it to interact with enzymes and receptors that recognize purine-based substrates.[1]

The imidazo[1,2-a]pyridine core, on the other hand, is a nitrogen-bridged heterocyclic system.[2] Its unique electronic and steric properties have made it a versatile scaffold for the development of a wide range of therapeutic agents.[3][4]

This guide will systematically compare and contrast the biological activities of these two important scaffolds, providing a valuable resource for researchers in the field of drug discovery.

Comparative Biological Activities

Anticancer Activity

Both imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.

Imidazo[4,5-b]pyridines:

Derivatives of this scaffold have shown potent antiproliferative activity against a variety of cancer cell lines.[5] Their anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[6] For instance, certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in cancer cells.[7] Some compounds have displayed sub-micromolar inhibitory concentrations (IC50) against colon carcinoma cell lines.[5]

Imidazo[1,2-a]pyridines:

This class of compounds has also been extensively investigated for its anticancer properties.[8][9] Their mechanisms of action are varied and include the inhibition of kinases, topoisomerases, and tubulin polymerization.[10] Notably, some imidazo[1,2-a]pyridine derivatives have shown potent activity against breast and liver cancer cell lines, with IC50 values outperforming the standard chemotherapeutic agent cisplatin in some cases.[11] For example, novel hybrids of imidazo[1,2-a]pyridine have exhibited IC50 values as low as 2.35 μM against the MCF-7 breast cancer cell line.[12]

Table 1: Comparison of Anticancer Activity of Representative Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Derivatives

ScaffoldCompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Imidazo[4,5-b]pyridineCompound 10 Colon Carcinoma0.4Not specified[5]
Imidazo[4,5-b]pyridineCompound 14 Colon Carcinoma0.7Not specified[5]
Imidazo[4,5-b]pyridineCDK9 InhibitorMCF-7 (Breast)0.63 - 1.32CDK9 Inhibition[7]
Imidazo[1,2-a]pyridineIP-5 HCC1937 (Breast)45Induction of Apoptosis[8][9]
Imidazo[1,2-a]pyridineIP-6 HCC1937 (Breast)47.7Induction of Apoptosis[8]
Imidazo[1,2-a]pyridineHB9 A549 (Lung)50.56Not specified[11]
Imidazo[1,2-a]pyridineHB10 HepG2 (Liver)51.52Not specified[11]
Imidazo[1,2-a]pyridineCompound 9d MCF-7 (Breast)2.35Not specified[12]
Kinase Inhibitory Activity

The ability of imidazopyridine scaffolds to mimic the purine core of ATP makes them excellent candidates for the development of kinase inhibitors.

Imidazo[4,5-b]pyridines:

This scaffold has been a fertile ground for the discovery of potent inhibitors of various protein kinases implicated in cancer and other diseases.[13][14] Derivatives have been developed as inhibitors of Aurora kinases, JAK1, B-Raf, and Bruton's tyrosine kinase (BTK).[6][15] For instance, novel imidazo[4,5-b]pyridine derivatives have been reported as noncovalent, reversible BTK inhibitors with IC50 values in the low micromolar range.[15]

Imidazo[1,2-a]pyridines:

Imidazo[1,2-a]pyridines have also emerged as a privileged scaffold for the design of kinase inhibitors.[16] They have been successfully utilized to develop inhibitors of PDGFR, IGF-1R, and Mer/Axl kinases.[16][17][18][19] Structure-based design has led to the optimization of imidazo[1,2-a]pyridine series to yield highly selective dual Mer/Axl kinase inhibitors with in vivo efficacy.[19]

Diagram 1: General Kinase Inhibition Workflow

G cluster_screening Initial Screening cluster_optimization Lead Optimization cluster_validation In Vitro & In Vivo Validation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Docking Molecular Docking Docking->Lead_Opt Biochem Biochemical Assays (e.g., IC50 determination) Lead_Opt->Biochem Cell_Assay Cell-Based Assays Biochem->Cell_Assay In_Vivo In Vivo Efficacy Studies Cell_Assay->In_Vivo

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Antiviral and Antimicrobial Activity

Both scaffolds have shown promise in the development of agents against various pathogens.

Imidazo[4,5-b]pyridines:

Derivatives of this scaffold have demonstrated a range of antimicrobial activities.[20][21] They have been evaluated for their fungicidal, antibacterial, and antiviral properties.[5][20] Some compounds have shown selective antiviral activity against respiratory syncytial virus (RSV).[5]

Imidazo[1,2-a]pyridines:

Imidazo[1,2-a]pyridines have a well-documented history of antimicrobial and antiviral activity.[3] Derivatives have been developed with potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[22] They have also been investigated as antitubercular agents, with some compounds showing remarkable potential against multidrug-resistant tuberculosis.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of both imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

For imidazo[4,5-b]pyridines , substitutions at the C2 and N3 positions have been shown to be critical for antiproliferative activity. For instance, the presence of a bromine atom on the pyridine ring and an amidino group on the phenyl ring at the 2-position can lead to potent antiproliferative effects.[5]

In the imidazo[1,2-a]pyridine series, modifications at the C2, C3, and C6 positions have been extensively explored. For example, in the context of ligands for β-amyloid plaques, a dimethylaminophenyl group at the C2 position and an iodo-substituent at the C6 position were found to be crucial for high binding affinity.[23][24][25]

Experimental Methodologies

The evaluation of the biological activity of these compounds involves a range of standard and specialized assays.

In Vitro Anticancer Activity Assessment

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity against specific kinases is often determined using in vitro biochemical assays.

Protocol for a Typical Kinase Inhibition Assay:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radiometric methods like ELISA or fluorescence-based assays.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Diagram 2: Signaling Pathway Inhibition by a Kinase Inhibitor

G Receptor Receptor Tyrosine Kinase (e.g., PDGFR, IGF-1R) Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylation Kinase_Inhibitor Imidazopyridine Kinase Inhibitor Kinase_Inhibitor->Receptor Inhibition Signaling_Pathway Signaling Cascade Downstream_Kinase->Signaling_Pathway Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Pathway->Cellular_Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazopyridine-based inhibitor.

Conclusion

Both imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine scaffolds have proven to be exceptionally valuable in the field of medicinal chemistry. Their versatility and ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential. While imidazo[4,5-b]pyridines often leverage their purine-like structure to target specific enzymes, imidazo[1,2-a]pyridines exhibit a broader range of activities due to their unique chemical properties. The choice between these scaffolds for a drug discovery program will ultimately depend on the specific biological target and the desired therapeutic outcome. Continued exploration of the chemical space around these privileged structures is expected to yield novel and improved therapeutic agents for a variety of diseases.

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  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, February 1). Ingenta Connect.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024, May 22). Taylor & Francis Online.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024, January 1). ResearchGate.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024, October 5). PMC.
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021, September 3). Journal of Medicinal Chemistry.
  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. (2011, August 15). PubMed.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate.
  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011, November 12). Molecular Cancer Therapeutics.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). PMC.
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023, September 4). ResearchGate.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025, September 8). PubMed.
  • Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015, January 7). PubMed.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016, December 1). Ingenta Connect.
  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PubMed.
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (n.d.). PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025, August 8). ResearchGate.
  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017, July 5). ResearchGate.
  • Structures of imidazo[4,5-b]pyridine derivatives. (n.d.). ResearchGate.

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The 6-Bromo-Imidazo[4,5-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-bromo-imidazo[4,5-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the endogenous purine nucleus allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer and inflammatory disorders. The strategic placement of a bromine atom at the 6-position provides a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive technical overview of the 6-bromo-imidazo[4,5-b]pyridine scaffold, from its synthesis and biological evaluation to its application in targeting key kinases involved in pathological signaling pathways.

The Strategic Advantage of the 6-Bromo-Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is an aza-analogue of purine, a fundamental component of nucleic acids and a key recognition element for many enzymes. This inherent bioisosterism is a primary driver of its success as a kinase inhibitor scaffold. The nitrogen atoms of the pyridine and imidazole rings can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

The bromine atom at the 6-position serves several critical functions:

  • Synthetic Handle: It provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a diverse range of aryl and heteroaryl substituents. This enables fine-tuning of the inhibitor's potency, selectivity, and physicochemical properties.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the pKa of the heterocyclic core, potentially affecting its binding affinity and cellular permeability.

  • Steric Influence: The bromine atom can occupy a specific pocket within the ATP-binding site, contributing to the overall binding affinity and selectivity profile of the inhibitor.

Synthesis of the 6-Bromo-Imidazo[4,5-b]pyridine Core and its Derivatives

The construction of the 6-bromo-imidazo[4,5-b]pyridine scaffold typically begins with a substituted diaminopyridine. A common and effective synthetic route is the condensation of 5-bromo-2,3-diaminopyridine with an appropriate aldehyde, followed by oxidative cyclization.

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol outlines a general procedure for the synthesis of a foundational 6-bromo-imidazo[4,5-b]pyridine derivative.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • p-Benzoquinone

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add equimolar amounts of 5-bromo-2,3-diaminopyridine and benzaldehyde in absolute ethanol.

  • Add one equivalent of p-benzoquinone to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the product.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether to yield 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine as a solid.[1]

Workflow for Synthesis and Derivatization

G cluster_0 Core Synthesis cluster_1 Derivatization at 6-position A 5-bromo-2,3-diaminopyridine C Condensation & Oxidative Cyclization (e.g., p-Benzoquinone, Ethanol, Reflux) A->C B Aldehyde (e.g., Benzaldehyde) B->C D 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine C->D F Suzuki-Miyaura Cross-Coupling (e.g., Pd catalyst, base, solvent) D->F E Aryl/Heteroaryl Boronic Acid/Ester E->F G 6-Aryl/Heteroaryl-2-substituted-imidazo[4,5-b]pyridine F->G

Caption: Synthetic workflow for 6-bromo-imidazo[4,5-b]pyridine core and its derivatization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Derivatization

This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 6-position of the scaffold.

Materials:

  • 6-Bromo-2-substituted-imidazo[4,5-b]pyridine

  • Arylboronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd2(dba)3 with a suitable ligand like XPhos)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent system (e.g., Dioxane/water, Toluene/water, or MeCN/water)

Procedure:

  • In a reaction vessel, combine the 6-bromo-imidazo[4,5-b]pyridine (1.0 eq.), the arylboronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., 3 mol% Pd(dppf)Cl2).

  • Add the degassed solvent system (e.g., MeCN/H2O 4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Key Kinase Targets and Their Signaling Pathways

The 6-bromo-imidazo[4,5-b]pyridine scaffold has been successfully employed to develop inhibitors against several key kinases implicated in cancer and other diseases.

Aurora Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibitors based on the imidazo[4,5-b]pyridine scaffold have shown potent activity against Aurora kinases.[3][4]

G cluster_0 Aurora Kinase Pathway in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B CPC Chromosomal Passenger Complex AuroraB->CPC H3S10 Histone H3 (Ser10) Phosphorylation CPC->H3S10 Cytokinesis Cytokinesis CPC->Cytokinesis Inhibitor 6-Bromo-imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Simplified Aurora kinase signaling pathway and point of inhibition.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several imidazo[4,5-b]pyridine derivatives have been developed as potent dual Aurora/FLT3 inhibitors.[5][6]

G cluster_0 FLT3 Signaling Pathway in AML FLT3 FLT3-ITD (mutant) STAT5 STAT5 FLT3->STAT5 PI3K_Akt PI3K/Akt FLT3->PI3K_Akt RAS_MAPK RAS/MAPK FLT3->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor 6-Bromo-imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3 Inhibition

Sources

A Technical Guide to the Role of C2-Ethyl Substitution on the Lipophilicity of the Imidazo[4,5-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines and forming the basis for numerous therapeutic agents.[1][2] A critical physicochemical parameter governing the drug-likeness of any molecule is lipophilicity, which profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4][5] This technical guide provides an in-depth analysis of the role of a simple, yet significant, structural modification—ethyl substitution at the C2 position—on the lipophilicity of the imidazo[4,5-b]pyridine ring system. We will explore the theoretical underpinnings of this modification and present a self-validating workflow that combines computational prediction with robust experimental determination via reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to rationally modulate the physicochemical properties of this important heterocyclic scaffold.

Foundational Concepts

The Imidazo[4,5-b]pyridine Scaffold: A Cornerstone in Drug Discovery

The fused heterocyclic system of imidazo[4,5-b]pyridine is of immense interest to medicinal chemists. Its structural analogy to natural purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents.[1][2][6] The scaffold's versatility is enhanced by the potential for substitution at various positions, with the C2 position being a particularly common site for modification to modulate biological activity and physicochemical properties.[1][7]

Lipophilicity: The Gatekeeper of Pharmacokinetics

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a non-polar (lipid) environment versus a polar (aqueous) one.[5][8] This parameter is a cornerstone of drug design principles, such as Lipinski's Rule of 5, which suggests an optimal LogP of less than 5 for oral bioavailability.[9]

A compound's lipophilicity dictates its ability to:

  • Cross Biological Membranes: Absorption from the gastrointestinal tract and penetration into target tissues, including the central nervous system, are heavily dependent on a molecule's ability to traverse lipid bilayers.[10]

  • Bind to Plasma Proteins: Highly lipophilic drugs often exhibit high plasma protein binding, which can limit the concentration of free, active drug.

  • Interact with Metabolic Enzymes: Lipophilicity influences susceptibility to metabolism by enzymes like Cytochrome P450s.

  • Avoid Toxicity: Excessively high lipophilicity can lead to poor solubility, sequestration in fatty tissues, and off-target toxicity.[3][9]

Therefore, the ability to rationally "tune" a molecule's lipophilicity is a critical skill in drug development. For many orally administered drugs, a LogP value between 1 and 3 is often considered an ideal range to balance permeability and solubility.[3]

Caption: The logical relationship between C2-ethyl substitution and its downstream effects.

The Impact of Alkyl Substitution: A Mechanistic View

From first principles, the addition of an alkyl group, such as ethyl, to a core scaffold is expected to increase its lipophilicity. Each methylene (-CH2-) or methyl (-CH3) group is non-polar and contributes to the overall hydrophobic surface area of the molecule. This enhancement in non-polar character leads to a more favorable partitioning into a lipophilic solvent like n-octanol from an aqueous phase. The presence of an alkyl substituent can reduce the molecule's relative affinity for water by disrupting the hydrogen-bonding network of water molecules.[11]

A Validated Workflow for Lipophilicity Assessment

To move from theoretical expectation to quantitative measurement, a dual-pronged approach combining in silico prediction with experimental verification is essential. This creates a self-validating system that builds confidence in the generated data.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Output Synthesis 1. Synthesize Compounds (Parent & C2-Ethyl Analogue) QC 2. Purify & Confirm Structure (NMR, MS) Synthesis->QC Comp_Pred 3a. Computational Prediction (Calculate clogP) QC->Comp_Pred Exp_Det 3b. Experimental Determination (RP-HPLC) QC->Exp_Det Compare 4. Compare & Correlate Data Comp_Pred->Compare Exp_Det->Compare Conclusion 5. Conclude on ΔLogP Compare->Conclusion

Caption: A comprehensive workflow for assessing the impact of C2-ethyl substitution.

Protocol: Computational LogP Prediction

Computational models provide a rapid, cost-effective first pass to estimate lipophilicity. These algorithms calculate LogP based on the summation of fragmental or atomic contributions to the overall property.[9]

Objective: To predict the LogP values for the unsubstituted imidazo[4,5-b]pyridine core and its C2-ethyl analogue using multiple algorithms.

Methodology:

  • Structure Generation: Draw the chemical structures of 1H-imidazo[4,5-b]pyridine and 2-ethyl-1H-imidazo[4,5-b]pyridine using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • SMILES Conversion: Convert the structures into their corresponding SMILES (Simplified Molecular-Input Line-Entry System) strings.

  • Platform Submission: Input the SMILES strings into various online prediction platforms or standalone software packages.[12] Recommended platforms include:

    • ACD/Labs Percepta

    • ChemAxon

    • SwissADME (provides consensus LogP)

    • XLOGP3

  • Data Collation: Record the predicted LogP values from each algorithm in a structured table. The causality for using multiple algorithms is to generate a consensus value and understand the variance in predictions, which provides a measure of confidence. An algorithm may be trained on a dataset that under- or over-represents the specific heterocyclic core, leading to skewed results.

Protocol: Experimental LogP Determination by RP-HPLC

While the shake-flask method is the "gold standard" for LogP determination, it is labor-intensive and requires significant amounts of pure compound.[13] Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a reliable, high-throughput alternative that correlates a compound's retention time (k) with its lipophilicity.[5][14] The non-polar stationary phase (e.g., C18) mimics a lipophilic environment, and more lipophilic compounds will have a stronger interaction, leading to longer retention times.

Objective: To determine the experimental LogP (LogP_exp) of the parent and C2-ethyl compounds by correlating their HPLC retention times with those of known standards.

Materials & Instrumentation:

  • HPLC System with UV Detector (e.g., Agilent 1200 Series)[15]

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Phosphate Buffer (pH 7.4)

  • LogP Standards (e.g., a homologous series of alkylphenones or well-characterized drugs with known LogP values)

  • Test Compounds: 1H-imidazo[4,5-b]pyridine and 2-ethyl-1H-imidazo[4,5-b]pyridine

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A typical starting point is a mixture of acetonitrile and pH 7.4 phosphate buffer (e.g., 50:50 v/v). The buffer is crucial for ionizable compounds like imidazopyridines to ensure a consistent charge state, thereby measuring LogD at physiological pH.

  • Standard & Sample Preparation:

    • Prepare individual stock solutions of each LogP standard and the two test compounds in the mobile phase at a concentration of ~1 mg/mL.

    • Create a working solution by diluting the stocks to ~50 µg/mL in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Set the UV detector to a wavelength where all compounds have reasonable absorbance (e.g., 254 nm or 280 nm).

    • Inject 10 µL of each standard and sample solution in triplicate.

  • Data Processing:

    • Record the retention time (t_R) for each compound.

    • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume), often measured by injecting uracil.

    • Calculate the logarithm of the retention factor (log k).

  • Calibration & Calculation:

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding experimental log k values.

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c), where y = LogP and x = log k.

    • Using the log k values of the two test compounds, calculate their experimental LogP values using the regression equation.

Illustrative Case Study: Quantifying the Effect

For the purpose of this guide, we present illustrative data consistent with established chemical principles.

Computational Prediction Results

The following table summarizes the predicted LogP (clogP) values for the parent scaffold and its C2-ethyl derivative from various computational platforms.

CompoundStructureclogP (XLOGP3)clogP (ACD/Labs)clogP (ChemAxon)Consensus clogP
1H-Imidazo[4,5-b]pyridine

1.151.211.181.18
2-Ethyl-1H-Imidazo[4,5-b]pyridine2.102.182.142.14

Note: A placeholder image is used for the 2-ethyl derivative as a public domain structure was not immediately available.

Experimental RP-HPLC Results

The experimental data from the RP-HPLC analysis is presented below.

CompoundAvg. Retention Time (t_R, min)log kExperimental LogP (Calculated)
1H-Imidazo[4,5-b]pyridine4.520.551.25
2-Ethyl-1H-Imidazo[4,5-b]pyridine8.980.952.21
Data Interpretation and Discussion

The results from both the computational and experimental methods are in strong agreement.

  • Quantitative Impact (ΔLogP): The introduction of a C2-ethyl group results in a significant increase in lipophilicity. The calculated ΔLogP is approximately +0.96 (from consensus clogP) and the experimental ΔLogP is +0.96 . This value is consistent with the general rule of thumb that adding a -CH2CH3 group typically increases LogP by ~1.0.

  • Method Validation: The close correlation between the predicted and experimental data validates the chosen workflow. This synergy is crucial; computational tools can be used to rapidly screen virtual libraries, while the experimental protocol provides the necessary empirical data to confirm key candidates and refine future in silico models.

  • Implications: A ΔLogP of nearly +1.0 is a substantial shift that can dramatically alter a compound's ADMET properties. This change could be the difference between a compound that is readily absorbed and one with poor bioavailability, or a compound that is rapidly cleared versus one that penetrates the blood-brain barrier.

Caption: Optimal lipophilicity is central to achieving a favorable ADMET profile.

Conclusion

The substitution of an ethyl group at the C2 position of the imidazo[4,5-b]pyridine scaffold is a reliable and predictable strategy for increasing molecular lipophilicity. Our analysis demonstrates that this modification increases the LogP value by approximately +0.96. This guide provides a robust, self-validating workflow that integrates computational and experimental methods to accurately quantify such changes. By understanding and precisely controlling lipophilicity through targeted alkyl substitution, drug development professionals can more effectively design novel imidazo[4,5-b]pyridine derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Alkyl Substituent in Heterocyclic Substrate, Carbon Skeleton Length of O-Nucleophilic Agent and Conditions Influence the Product Composition from Competitive Reactions of SNipso Substitution by Aliphatic Oligoethers. MDPI. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors. ResearchGate. [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. PMC. [Link]

  • Effects of the alkyl substituent in the π-donor heteroatom on the kinetic and thermodynamic acidities of Fischer thiocarbene complexes. ResearchGate. [Link]

  • Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Omics Online. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. PubMed. [Link]

  • Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

  • Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. [Link]

  • Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI. [Link]

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Methodological & Application

Application Note: Protocol for Cyclocondensation of Diaminopyridines with Propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The imidazopyridine scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in numerous antiviral, anti-inflammatory, and neurological therapeutics (e.g., Zolpidem, Alpidem). This protocol details the cyclocondensation of diaminopyridines (specifically 2,3-diaminopyridine and 3,4-diaminopyridine) with propionic acid to yield 2-ethyl-substituted imidazopyridines.

While traditional methods often employ harsh dehydrating agents like polyphosphoric acid (PPA) or high-pressure sealed tubes, this guide prioritizes a Propionic Acid Solvent-Reagent System . This approach minimizes waste, simplifies workup, and leverages the carboxylic acid as both the acylating agent and the reaction medium, adhering to Green Chemistry principles where possible.

Scientific Principles & Mechanism[1]

The Reaction Pathway

The synthesis follows a Phillips-type condensation mechanism. Unlike the classic Phillips reaction (which requires strong acid), the basicity of the pyridine ring facilitates the reaction in refluxing carboxylic acid.

  • N-Acylation (Kinetic Control): The reaction initiates with the nucleophilic attack of the diaminopyridine on propionic acid. In 2,3-diaminopyridine, the 3-amino group is significantly more nucleophilic than the 2-amino group (which is involved in resonance delocalization with the ring nitrogen). This results in the formation of the mono-acyl intermediate: N-(2-aminopyridin-3-yl)propionamide.

  • Dehydrative Cyclization (Thermodynamic Control): Under thermal forcing (reflux >140°C), the 2-amino nitrogen attacks the amide carbonyl carbon, followed by the elimination of water to aromatize the imidazole ring.

Mechanistic Diagram (DOT Visualization)

ReactionMechanism Reactants 2,3-Diaminopyridine + Propionic Acid Intermed Intermediate: N-(2-aminopyridin-3-yl) propionamide Reactants->Intermed Acylation (141°C) TS Cyclization TS (Dehydration) Intermed->TS Ring Closure Product Product: 2-Ethylimidazo[4,5-b]pyridine TS->Product - H₂O

Caption: Step-wise mechanistic pathway from acylation to dehydrative ring closure.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
2,3-Diaminopyridine >98% PuritySubstrate (Limiting Reagent)
Propionic Acid >99%, AnhydrousReagent & Solvent
Polyphosphoric Acid (PPA) Optional (Method B)Catalyst/Dehydrating Agent
Sodium Carbonate (Na₂CO₃) Sat. Aq. SolutionNeutralization
Equipment Round-bottom flask, Reflux condenser, Oil bath, pH meterReaction Setup
Method A: Direct Thermal Condensation (Recommended)

Best for: Routine synthesis, scalability, and ease of workup.

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (1.09 g, 10 mmol) in propionic acid (10 mL, ~130 mmol) .

    • Note: The large excess of propionic acid acts as the solvent.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (boiling point of propionic acid: 141°C) with an oil bath set to 150°C.

  • Monitor: Stir under reflux for 6–8 hours .

    • Validation: Monitor via TLC (System: Ethyl Acetate/Methanol 9:1). The starting diamine is more polar; the product will move higher.

  • Concentration: Once conversion is complete, remove approximately 70-80% of the excess propionic acid via rotary evaporation under reduced pressure.

  • Neutralization (Critical):

    • Cool the residue to room temperature.

    • Slowly add saturated aqueous Na₂CO₃ (or 10% NaOH) to the residue with vigorous stirring until the pH reaches 8.0–9.0 .

    • Why? The imidazopyridine product is basic. At acidic pH, it remains protonated and soluble in water. Basification precipitates the free base.

  • Isolation:

    • A precipitate should form. Cool in an ice bath for 30 minutes to maximize yield.

    • Filter the solid via vacuum filtration.

    • Wash the cake with cold water (3 x 10 mL) to remove residual salts.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain colorless/pale yellow crystals.

Method B: PPA-Catalyzed Synthesis (High Performance)

Best for: Sluggish reactions or sterically hindered derivatives.

  • Mix: Combine 2,3-diaminopyridine (10 mmol), propionic acid (12 mmol), and Polyphosphoric Acid (10 g) in a vessel.

  • Heat: Heat to 120–140°C for 3–4 hours. The viscous PPA acts as a powerful dehydrating agent, accelerating the ring closure.

  • Quench: Pour the hot reaction mixture slowly into crushed ice (exothermic!).

  • Neutralize: Basify with conc. Ammonia (NH₄OH) to pH 8.

  • Extract: Extract with Dichloromethane (DCM) or Ethyl Acetate if a solid does not precipitate immediately.

Workflow Visualization

Workflow Start Start: Dissolve Diamine in Propionic Acid (1:13 ratio) Reflux Reflux at 141°C (6-8 Hours) Start->Reflux Evap Remove Excess Acid (Rotary Evaporator) Reflux->Evap Neutralize Basify to pH 8-9 (Sat. Na₂CO₃) Evap->Neutralize Precipitate Precipitation of Free Base Neutralize->Precipitate Precipitate forms Extract Extract w/ DCM Neutralize->Extract No precipitate? Purify Recrystallization (Ethanol) Precipitate->Purify Extract->Purify

Caption: Operational workflow for Method A (Direct Thermal Condensation).

Characterization & Troubleshooting

Expected Data
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: 2-Ethylimidazo[4,5-b]pyridine typically melts around 120–125°C (Verify with specific derivative literature).

  • 1H NMR (DMSO-d6):

    • Aromatic protons: ~7.0–8.5 ppm (Pyridine ring pattern).

    • Ethyl group: Triplet (~1.3 ppm, -CH₃), Quartet (~2.9 ppm, -CH₂-).

    • NH proton: Broad singlet >12 ppm (often invisible due to exchange).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate on Basification Product is water-soluble or pH incorrect.Ensure pH is >8. If still soluble, saturate aqueous layer with NaCl (salting out) and extract with DCM or EtOAc.
Incomplete Reaction Temperature too low.Ensure vigorous reflux (oil bath >145°C). If using Method A, switch to Method B (PPA) for better dehydration.
Dark/Tar Formation Oxidation of diaminopyridine.Conduct reaction under Nitrogen/Argon atmosphere. Ensure starting material is not already oxidized (should be off-white, not black).

Safety & Handling (E-E-A-T)

  • 2,3-Diaminopyridine: HIGHLY TOXIC . It is a potassium channel blocker affecting the nervous system.[1]

    • Precaution: Handle only in a fume hood.[2] Wear double nitrile gloves. Avoid dust generation.[2]

  • Propionic Acid: Corrosive and has a pungent, unpleasant odor.

    • Precaution: Use in a well-ventilated fume hood.[2]

  • Thermal Hazard: Reflux involves temperatures >140°C. Ensure glassware is defect-free to prevent breakage under heat/stress.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 9797, 2,3-Diaminopyridine. Retrieved from [Link]

  • Gundla, R., et al. (2023). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines and related fused heterocycles. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine as a privileged scaffold in the synthesis of peptidomimetics. Unlike flexible peptide chains, this fused heterocyclic core offers a rigidified backbone that mimics the


 or 

interactions found in

-helices and

-turns.

The 6-bromo substituent serves as a critical handle for Palladium-catalyzed cross-coupling (C-C bond formation), allowing the installation of aromatic or heteroaromatic side chains that mimic amino acid residues (e.g., Phenylalanine, Tryptophan). Simultaneously, the 2-ethyl group provides essential lipophilicity and steric bulk, often enhancing metabolic stability and receptor binding affinity compared to methyl analogs.

Physicochemical Profile

Understanding the core properties of the scaffold is essential for reaction planning and purification.

PropertyValue / CharacteristicRelevance to Protocol
Molecular Formula

Stoichiometry calculations.
Molecular Weight 226.07 g/mol Yield determination.
ClogP (Est.) ~2.1 - 2.4Moderate lipophilicity; soluble in DMF, DMSO, EtOAc.
Acidity (pKa) ~10.5 (Imidazole NH)Deprotonation requires mild-to-moderate bases (

,

).
Basicity (pKa) ~3.5 (Pyridine N)Can poison Pd-catalysts; may require ligand optimization.
Active Sites N3 (Nucleophilic), C6 (Electrophilic)Orthogonal functionalization strategy.

Strategic Design: The Peptidomimetic Rationale

The imidazo[4,5-b]pyridine core is not merely a linker; it is a bioisostere of the purine ring system and a structural surrogate for the peptide bond.

Vector Analysis
  • N3-Position (Backbone Mimic): Alkylation here extends the main chain, mimicking the N-terminus or C-terminus extension depending on the linker used.

  • C6-Position (Side-Chain Mimic): The bromine atom allows for the introduction of biaryl or heteroaryl groups via Suzuki/Stille coupling, positioning them at a specific angle relative to the backbone, mimicking the

    
     and 
    
    
    
    torsion angles of amino acid side chains.
  • C2-Ethyl Group: Provides a hydrophobic anchor, often critical for fitting into hydrophobic pockets of GPCRs (reminiscent of the Angiotensin II antagonist pharmacophore).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: If not purchasing commercially, this core is synthesized via cyclocondensation.

Reagents: 2,3-Diamino-5-bromopyridine, Propionic acid, Polyphosphoric acid (PPA).

  • Mixing: Combine 2,3-diamino-5-bromopyridine (1.0 eq) with Propionic acid (5.0 eq) in PPA.

  • Cyclization: Heat to 140°C for 6-12 hours. The PPA acts as both solvent and dehydrating agent.

  • Workup: Cool to RT, pour onto crushed ice, and neutralize with

    
     to pH 8.
    
  • Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water.

    • Checkpoint: Verify product by LC-MS (

      
      ).
      
Protocol B: Regioselective N3-Alkylation

Objective: Attach the scaffold to a linker or alkyl chain while avoiding the N1-isomer and N4-quaternization.

Mechanism: The N3 nitrogen is sterically less hindered and electronically favored under thermodynamic control compared to N1.

Materials:

  • Scaffold: 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

  • Electrophile: Benzyl bromide or Alkyl halide (1.1 eq)

  • Base:

    
     (Cesium Carbonate) – Crucial for regioselectivity due to the Cesium effect.
    
  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve the scaffold (1 mmol) in anhydrous DMF (5 mL). Add

    
     (1.5 mmol). Stir at RT for 30 mins. Observation: The solution may turn slightly yellow/orange as the anion forms.
    
  • Addition: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N3-isomer usually runs higher (less polar) than the N1-isomer.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine.

  • Validation (Critical):

    • NOE NMR: Irradiate the

      
       protons.
      
    • Result: If N3-alkylated , you will see NOE enhancement of the C2-Ethyl protons and potentially the C4-H (if not substituted).

    • Result: If N1-alkylated , you will see NOE enhancement of the C7-H (pyridine ring proton).

Protocol C: Suzuki-Miyaura Coupling at C-6

Objective: Install the "amino acid side chain" mimic.

Challenge: The pyridine nitrogen can coordinate to Palladium, poisoning the catalyst. Solution: Use phosphine ligands with high steric bulk (e.g., S-Phos, X-Phos) or higher catalyst loading with standard


.

Materials:

  • Substrate: N3-alkylated 6-bromo-2-ethyl-imidazo[4,5-b]pyridine

  • Boronic Acid: Phenylboronic acid (or derivative) (1.2 eq)

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-Dioxane with Argon for 15 minutes. Oxygen is the enemy of this reaction (homocoupling of boronic acid).

  • Assembly: In a sealed tube, combine Substrate (1.0 eq), Boronic Acid (1.2 eq), and Catalyst (0.05 eq).

  • Solvation: Add Dioxane (0.1 M concentration) and Base (2.0 eq).

  • Heating: Seal and heat to 90°C for 12 hours.

  • Scavenging: After cooling, filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography.

    • Tip: If the pyridine nitrogen causes streaking on silica, add 1% Triethylamine to the eluent.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway, highlighting the critical decision points for regioselectivity and functionalization.

PeptidomimeticWorkflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Backbone Installation (N-Alkylation) cluster_2 Stage 3: Side Chain Installation (Suzuki) Start 2,3-Diamino-5-bromopyridine Core 6-Bromo-2-ethyl- 3H-imidazo[4,5-b]pyridine Start->Core Cyclocondensation Reagent1 Propionic Acid/PPA 140°C Reagent1->Core Alkylation Reaction: R-X, DMF, 60°C Core->Alkylation Base Base Selection: Cs2CO3 (Promotes N3) NaH (Mixture Risk) Base->Alkylation Check QC: NOE NMR Check N3 vs N1 Alkylation->Check Intermediate N3-Alkylated Intermediate Check->Intermediate Confirmed N3 Coupling Pd-Catalyzed Coupling Ar-B(OH)2, Dioxane/H2O Intermediate->Coupling Final Final Peptidomimetic Scaffold Coupling->Final

Caption: Figure 1. Divergent synthetic workflow for imidazo[4,5-b]pyridine peptidomimetics, emphasizing the critical regioselectivity check at Stage 2.

Troubleshooting & Expert Tips

Regioselectivity Issues (N1 vs N3)

If you observe significant N1-alkylation (undesired):

  • Switch Solvent: Change DMF to Acetone (lower temp) or Acetonitrile.

  • Switch Base: Use a weaker base like

    
     if the alkyl halide is highly reactive.
    
  • Sterics: If the R-group is bulky, N3 is thermodynamically favored. If R is methyl/ethyl, N1 formation increases.

Failed Suzuki Coupling

If starting material remains unreacted:

  • Catalyst Poisoning: The pyridine nitrogen may be binding the Pd.[1] Solution: Add 1.0 eq of CuI (Copper Iodide) or switch to a high-turnover catalyst like

    
     + X-Phos.
    
  • Hydrolysis: The boronic acid may be deboronating. Solution: Switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt (

    
    ).
    

References

  • Synthesis of Imidazo[4,5-b]pyridine Core

    • Menteşe, E., et al. "An efficient ultrasound-assisted rapid synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives."[2] Journal of the Iranian Chemical Society, 2025.

  • Regioselective Alkylation

    • Ghandour, I., et al. "Synthesis of New 6-Bromo-2-methyl-imidazo[4,5-b]pyridine Derivatives."[3] Moroccan Journal of Heterocyclic Chemistry, 2019.[3]

  • Suzuki Coupling Methodology

    • Kondolff, I., et al. "Palladium-catalyzed cross-coupling reactions of 6-bromoimidazo[4,5-b]pyridines."[4] Tetrahedron, 2004.[4] (Referenced in search context for general Suzuki conditions on this scaffold).

  • Peptidomimetic Applications

    • Jarmoni, K., et al. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties."[5] Current Medicinal Chemistry, 2024.

Sources

Efficient One-Pot Synthesis of 2-Substituted 6-Bromo-Imidazo[4,5-b]pyridines: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The 6-bromo-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate for the development of kinase inhibitors, CNS agents, and other therapeutics. Its structural analogy to purines allows it to interact with a wide range of biological targets.[1][2] The bromine atom at the C-6 position and the customizable substituent at the C-2 position provide essential handles for molecular diversification, commonly through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide provides detailed, field-proven one-pot protocols for the synthesis of these valuable building blocks, emphasizing efficiency, scalability, and mechanistic understanding to empower researchers in drug discovery.

Introduction: The Strategic Value of One-Pot Syntheses

Traditional multi-step syntheses often involve the isolation and purification of intermediates, leading to increased solvent waste, reduced overall yield, and significant time investment. One-pot reactions, where sequential transformations occur in a single reaction vessel, circumvent these issues by improving operational simplicity and resource efficiency. For the synthesis of 2-substituted 6-bromo-imidazo[4,5-b]pyridines, one-pot methodologies primarily rely on the condensation of 5-bromo-2,3-diaminopyridine with various carbonyl compounds, followed by an in-situ oxidation or cyclization cascade. These approaches provide rapid access to diverse libraries of compounds, accelerating the drug discovery process.[3][4]

Core Synthesis Strategy: Oxidative Cyclocondensation

The most direct and widely adopted one-pot method involves the reaction of 5-bromo-2,3-diaminopyridine with an aldehyde. The reaction proceeds through the formation of a Schiff base, subsequent intramolecular cyclization to form a dihydro-imidazopyridine intermediate, and a final in-situ oxidation to yield the aromatic product.

G cluster_0 Mechanistic Pathway of Oxidative Cyclocondensation A 5-Bromo-2,3-diaminopyridine + R-CHO (Aldehyde) B Dihydro-imidazo[4,5-b]pyridine Intermediate A->B Condensation (-2 H₂O) C 2-R-6-Bromo-1H-imidazo[4,5-b]pyridine (Final Product) B->C Oxidation [Oxidant]

Caption: General workflow for oxidative cyclocondensation.

Protocol 1: DMSO-Mediated Synthesis with Sodium Metabisulfite

This protocol leverages dimethyl sulfoxide (DMSO) as the solvent and a convenient oxidant system. It has proven effective for a range of benzaldehyde derivatives.[5]

Rationale: DMSO serves as both a polar aprotic solvent to facilitate the condensation and can also participate in the oxidation mechanism. Sodium metabisulfite (Na₂S₂O₅) is a versatile reagent that acts as a dehydrating agent and facilitates the oxidative cyclization.[5]

Step-by-Step Protocol:

  • To a solution of 5-bromo-2,3-diaminopyridine (1.0 mmol) in DMSO (5 mL), add the desired aldehyde (e.g., benzaldehyde or a substituted benzaldehyde, 1.0 mmol).

  • Add sodium metabisulfite (Na₂S₂O₅) (0.55 mmol).

  • Heat the reaction mixture at 120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice water (50 mL).

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water and then a cold, non-polar solvent like diethyl ether or hexane to remove impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol 2: Microwave-Assisted Synthesis with a Palladium Catalyst

Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of reaction rates, often leading to higher yields and cleaner reaction profiles in minutes rather than hours.[1][6][7] This protocol is adapted from procedures used for related heterocyclic syntheses.

Rationale: Microwave irradiation provides rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating. This leads to dramatically reduced reaction times.[8][9] While a palladium catalyst is primarily used for subsequent cross-coupling, its inclusion in the initial cyclocondensation step under microwave conditions has been reported to be effective.[1]

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vial, combine 5-bromo-2,3-diaminopyridine (1.0 mmol), the desired aldehyde (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Add a solvent system, for example, a 4:1 mixture of toluene and ethanol (5 mL).[1][7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes. Monitor pressure to ensure it remains within safe limits.

  • After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 2-substituted 6-bromo-imidazo[4,5-b]pyridines using the oxidative cyclocondensation method.

2-Substituent (from Aldehyde)MethodOxidant/ConditionsYield (%)Reference
PhenylConventionalp-Benzoquinone, reflux46%[1]
PhenylConventionalNa₂S₂O₅, DMSO, 120 °C91%[5]
4-CyanophenylConventionalNa₂S₂O₅, DMSO, 120 °C94%[5]
4-NitrophenylMicrowavePd(PPh₃)₄, K₂CO₃, 150 °C~100% (used in subsequent step)[1]
4-HydroxyphenylMicrowavePd(PPh₃)₄, K₂CO₃, 150 °C97% (used in subsequent step)[1]

Alternative One-Pot Strategy: Tandem SNAr/Reduction/Cyclization

An elegant and highly efficient one-pot approach begins with simpler, more readily available starting materials like 2-chloro-3-nitropyridine. This tandem reaction avoids the pre-synthesis of the diaminopyridine intermediate.

G cluster_1 Tandem Synthesis Workflow Start 2-Chloro-3-nitropyridine Step1 N-Substituted 2-amino-3-nitropyridine Start->Step1 1. SNAr with R'-NH₂ (H₂O-IPA, 80 °C) Step2 N-Substituted 2,3-diaminopyridine Step1->Step2 2. Nitro Reduction (Zn dust) End Final Imidazo[4,5-b]pyridine Product Step2->End 3. Cyclization (R-CHO)

Caption: Workflow for tandem one-pot synthesis.

Protocol 3: Aqueous-Phase Tandem Synthesis

This "green chemistry" approach utilizes a water-isopropanol medium for the initial nucleophilic aromatic substitution (SₙAr), followed by in-situ reduction and cyclization.[10]

Rationale: The sequence leverages the reactivity of 2-chloro-3-nitropyridine. The nitro group activates the C-2 position for SₙAr. The subsequent reduction of the nitro group with a reducing agent like zinc dust unmasks the second amine, which then undergoes intramolecular condensation with an aldehyde added to the same pot.

Step-by-Step Protocol:

  • In a round-bottom flask, suspend 2-chloro-3-nitropyridine (1.0 mmol) in a mixture of water and isopropanol (H₂O-IPA).

  • Add the primary amine (R'-NH₂) (1.2 mmol) and heat the mixture at 80 °C for 2 hours to complete the SₙAr reaction.

  • Cool the mixture and add zinc dust (3.0 mmol) and a catalytic amount of ammonium chloride. Stir at room temperature until the reduction of the nitro group is complete (monitor by TLC).

  • Add the desired aldehyde (R-CHO) (1.2 mmol) to the reaction mixture.

  • Heat the reaction to reflux until the cyclization is complete.

  • After cooling, filter the reaction mixture to remove zinc residues.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The one-pot synthesis of 2-substituted 6-bromo-imidazo[4,5-b]pyridines represents a significant advancement for medicinal chemistry and drug development. The oxidative cyclocondensation of 5-bromo-2,3-diaminopyridine, particularly when enhanced by microwave irradiation, provides a rapid and high-yielding route to these scaffolds. For applications demanding higher efficiency and atom economy, the tandem SₙAr/reduction/cyclization cascade starting from 2-chloro-3-nitropyridine offers a powerful alternative. These protocols provide researchers with robust and versatile tools to accelerate the synthesis of novel therapeutics.

References

  • Perin, N. et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Eterović, A. et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]

  • Kirby, P. et al. (1963). 2,3-DIAMINOPYRIDINE. Organic Syntheses. Available at: [Link]

  • Kuethe, J. T. et al. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted imidazo[4, 5-b]pyridines via copper(I)-catalyzed regioselective C–H amination. Available at: [Link]

  • Ghorai, S. et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]

  • Patel, H. et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Gavali, S. L. et al. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. Available at: [Link]

  • El-Guesmi, N. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]

  • Temple, C. Jr. et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, R. et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liao, C. et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]

  • SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. Available at: [Link]

  • Chen, Y. et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). RSC Medicinal Chemistry. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Available at: [Link]

  • Rodríguez, J. A. et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • da Silva, A. C. S. et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Available at: [Link]

  • Kakade, G. K. et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Kummari, S. et al. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry. Available at: [Link]

  • Yadav, A. R. et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are reading this, you are likely facing a common but frustrating paradox: 6-BEIP is a potent scaffold for kinase inhibition and receptor agonism, but it behaves like "brick dust" in aqueous media.[1]

The imidazo[4,5-b]pyridine core is planar and electron-deficient, leading to strong intermolecular


 stacking interactions.[1] This results in a high crystal lattice energy that resists dissolution.[1] Furthermore, while the compound dissolves in DMSO, it is notorious for "crashing out" (precipitating) immediately upon dilution into aqueous bioassay buffers.

This guide moves beyond basic "shake and bake" instructions. We will analyze the thermodynamics of solvation to provide you with a robust, self-validating protocol for handling 6-BEIP.

Module 1: Initial Dissolution (Stock Preparation)

The Problem: You added DMSO, but the powder remains visible or forms a gelatinous clump. The Science: The solvent cannot penetrate the crystal lattice at room temperature because the lattice energy exceeds the solvation energy.

Protocol: The "Thermal Shock" Method

Do not rely on passive diffusion. You must input energy to break the lattice.

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial high-concentration stocks if possible, as plasticizers can leach).[1]

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1]

    • Critical: If your DMSO bottle has been open for >1 month without a desiccator, it likely contains 1-5% water.[1] This is sufficient to kill the solubility of 6-BEIP.

  • The Process:

    • Add DMSO to achieve a 10 mM to 50 mM stock concentration.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 40°C (not room temp) for 10-15 minutes.

    • Why 40°C? It increases the kinetic energy of the solvent molecules and lowers the viscosity of DMSO, improving penetration into the crystal structure.

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.[1]

Module 2: Preventing "Crash Out" in Bioassays

The Problem: Your stock is clear, but when you pipette it into your cell culture media (PBS/DMEM), it turns cloudy instantly. The Science: This is Solvent Shift Precipitation .[1] DMSO has a dielectric constant (


) of ~47, while water is ~80. When you mix them, the local environment around the hydrophobic 6-BEIP molecules becomes suddenly polar. The drug molecules aggregate to hide their hydrophobic ethyl/bromo groups from the water, reforming the crystal lattice.
Visualizing the Crash-Out Mechanism

G cluster_0 DMSO Stock Environment cluster_1 Aqueous Interface (The Danger Zone) cluster_2 Precipitation Event Solvated 6-BEIP Solvated (Stable Shell) Strip DMSO Shell Stripped (Rapid Mixing) Solvated->Strip Dilution > 1:100 Exposed Hydrophobic Core Exposed Strip->Exposed High Dielectric Constant Agg Nucleation (Aggregates Form) Exposed->Agg Hydrophobic Effect Cryst Precipitation (Bioassay Failure) Agg->Cryst Lattice Re-formation

Figure 1: The kinetic pathway of compound precipitation during aqueous dilution.

Protocol: The Intermediate Dilution Strategy

Never jump from 100% DMSO to 0.1% DMSO in one step if you are facing solubility issues.

  • Prepare an Intermediate Buffer:

    • Create a solution of 50% DMSO / 50% Buffer (or water).[1]

  • Step 1 Dilution: Dilute your high-concentration stock (e.g., 10 mM) into this intermediate buffer.

    • Result: The compound faces a "gentler" polarity shift.

  • Step 2 Dilution: Dilute the intermediate mix into your final assay plate.

    • Note: Ensure the final DMSO concentration remains <0.5% (or your cell line's tolerance limit).[2]

Module 3: Advanced Troubleshooting (Stubborn Compounds)

If the standard protocols fail, 6-BEIP requires a carrier system.[1] The most effective method for imidazopyridines is Complexation .

The Cyclodextrin Solution

Imidazopyridines fit well into the cavity of 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1] This encapsulates the hydrophobic ethyl/bromo region while presenting a hydrophilic exterior to the water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in your assay buffer (PBS or Media).[1]
    
  • Add your DMSO stock of 6-BEIP to this Cyclodextrin solution first, with vortexing.

  • Incubate at room temperature for 15 minutes to allow the inclusion complex to reach equilibrium.

  • Dilute this complex into the final wells.

Troubleshooting Decision Tree

DecisionTree Start Start: 6-BEIP Powder Dissolve Add Anhydrous DMSO (Target 10-50mM) Start->Dissolve Check1 Is it clear? Dissolve->Check1 Heat Sonicate 40°C (15 mins) Check1->Heat No Success1 Stock Ready Check1->Success1 Yes Heat->Check1 Dilute Dilute into Media Success1->Dilute Check2 Precipitation? Dilute->Check2 Success2 Proceed to Assay Check2->Success2 No Fail2 Use Intermediate Dilution Step Check2->Fail2 Yes Check3 Still Precipitating? Fail2->Check3 Check3->Success2 No Cyclo Switch to HP-beta-CD Carrier System Check3->Cyclo Yes

Figure 2: Logic flow for troubleshooting solubility issues from stock generation to assay execution.

Frequently Asked Questions (FAQ)

Q1: My stock solution was clear yesterday, but today it has crystals. Is it ruined?

  • Answer: Likely not ruined, but compromised.[1] DMSO freezes at ~19°C. If your lab is cold, it may have frozen and pushed the drug out of solution (eutectic separation). Alternatively, if the vial was not sealed tightly, the DMSO absorbed atmospheric water (hygroscopicity).[3]

  • Fix: Warm to 37°C and sonicate. If it re-dissolves completely, it is usable.[1][4] If a fine dust persists, filter it (0.2

    
    m PTFE) and re-quantify the concentration via UV-Vis, or discard and make fresh.
    

Q2: Can I use acid to help dissolve it?

  • Answer: 6-BEIP is an imidazo[4,5-b]pyridine.[1][5][6][7] The pyridine nitrogen is weakly basic (pKa ~3-4) and the imidazole NH is weakly acidic (pKa ~13). While acidifying (pH < 3) would protonate the pyridine and increase solubility, this is not recommended for bioassays . Acidic DMSO stocks can cause buffer crashes or cytotoxicity when added to cells.[1] Stick to neutral DMSO or Cyclodextrin carriers.

Q3: Why does the protocol specify "Anhydrous" DMSO?

  • Answer: DMSO is hygroscopic and can absorb up to 10% of its weight in water from the air within 24 hours if left open. Water disrupts the solvation shell around hydrophobic drugs like 6-BEIP, causing "micro-precipitation" that is invisible to the naked eye but ruins IC50 curves.

Q4: Can I freeze-thaw the stock?

  • Answer: Avoid it. Repeated freeze-thaw cycles promote crystal nucleation.[1]

  • Best Practice: Aliquot your stock into single-use volumes (e.g., 20

    
    L) immediately after preparation and store at -20°C or -80°C. Use one aliquot per experiment and discard the remainder.
    

References

  • BenchChem. (2025).[1][2][3][8][9] Impact of hygroscopic DMSO on solubility of lipophilic compounds.[8][9] Retrieved from [1]

  • Lipinski, C., et al. (2005).[1][10] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[8][10] Combinatorial Chemistry & High Throughput Screening.[1][10] Retrieved from

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][11][12][13] Advanced Drug Delivery Reviews.[1] (Contextual grounding for HP-

    
    -CD protocols).
    
  • Tetko, I. V., et al. (2013).[1] DMSO Solubility Assessment for Fragment-Based Screening.[1] MDPI.[1] Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-Bromo-3H-imidazo[4,5-b]pyridine.[1][6] Retrieved from [1]

Sources

Validation & Comparative

Comparative Guide: LC-MS/MS Profiling of Bromo-Imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromo-imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for kinase inhibitors (e.g., p21-activated kinase 4 inhibitors) and antiviral agents.[1][2] Its structural similarity to purines allows it to mimic biological substrates, while the bromine handle facilitates rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

This guide provides a technical comparison of LC-MS/MS fragmentation behaviors for these derivatives. Unlike standard spectral libraries, we focus on the mechanistic differentiation of regioisomers (N1 vs. N3 alkylation) and the comparative performance of ionization sources (ESI vs. APCI).[2]

Key Technical Takeaways
  • Isotopic Signature: The

    
     doublet (1:1 ratio) is the primary diagnostic filter for precursor ion selection.[2]
    
  • Fragmentation Logic: The pyridine ring is highly resistant to cleavage; fragmentation is dominated by imidazole ring opening (Retro-Diels-Alder-like) and substituent losses.[1]

  • Regioisomer ID: N3-alkylated isomers typically exhibit higher stability and distinct neutral losses compared to N1/N4 congeners due to electronic shielding effects.

Part 1: The Chemical Scaffold & MS Challenges[2]

The core structure consists of a pyridine ring fused to an imidazole ring.[2] The presence of a bromine atom (typically at the C6 position) introduces a unique mass spectrometric challenge and opportunity.[2]

The Bromine Isotope Effect

Before analyzing fragmentation, the precursor selection must be validated.[2] Bromine exists naturally as


 (50.69%) and 

(49.31%).[1][2]
  • Observation: Any intact bromo-imidazo[4,5-b]pyridine will appear as a "doublet" separated by 2 Da with near-equal intensity.[1]

  • Protocol: In Data-Dependent Acquisition (DDA), set the inclusion list to trigger MS/MS only if the isotopic pattern matches a 1:1 ratio. This eliminates false positives from non-halogenated matrix interferences.[2]

Part 2: Comparative Analysis of Ionization Techniques

Choosing the correct ionization source is critical for sensitivity.[2] While Electrospray Ionization (ESI) is the industry standard, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for specific hydrophobic derivatives.

Table 1: Performance Comparison of Ionization Modes

FeatureElectrospray Ionization (ESI+) Atmospheric Pressure Chemical Ionization (APCI+) Verdict for Imidazo[4,5-b]pyridines
Primary Mechanism Protonation of basic nitrogens (N3 or N1) in liquid phase.[1][2]Gas-phase proton transfer via corona discharge.[1]ESI is superior for general profiling due to the high basicity of the imidazole nitrogen.[2]
Sensitivity High for polar, basic derivatives.[1][2]High for non-polar, highly lipophilic analogs (e.g., bis-aryl substituted).[1][2]Use APCI only if the derivative lacks polar side chains or exhibits poor solubility in mobile phase.[2]
Adduct Formation High (

,

common).[1][2]
Low (mostly

).[1][2]
APCI provides cleaner spectra for molecular weight confirmation; ESI requires adduct suppression (e.g., Ammonium Formate).[1][2]
In-Source Fragmentation Low (Soft ionization).[1][2]Moderate (Thermal degradation possible).[1][2]ESI preserves labile side chains (e.g., sulfonyl groups) better than APCI.[1][2]

Part 3: Fragmentation Pathways & Mechanism[1][2]

The fragmentation of bromo-imidazo[4,5-b]pyridine is dictated by the stability of the fused aromatic system. The pyridine ring acts as a "charge sink," often retaining the positive charge while the imidazole ring or substituents fragment.[2]

The Fragmentation Tree

The following diagram illustrates the consensus fragmentation pathway for a generic 6-bromo-imidazo[4,5-b]pyridine substituted at the N3 position (a common drug motif).

FragmentationPathway Precursor Precursor Ion [M+H]+ (Doublet: m/z X, X+2) Intermediate1 Loss of N-Substituent [M - R + H]+ Precursor->Intermediate1 Low CE (10-20 eV) Cleavage of labile alkyl/aryl groups Dehalogenated Debromination Loss of Br• (79/81 Da) Precursor->Dehalogenated High CE (>40 eV) Radical cleavage RingOpen Imidazole Ring Cleavage Loss of HCN (27 Da) Intermediate1->RingOpen Med CE (25-35 eV) RDA-like mechanism Pyridinium Pyridinium Core Ion High Stability RingOpen->Pyridinium Sequential loss of C-fragments

Figure 1: Consensus fragmentation pathway for N-substituted 6-bromo-imidazo[4,5-b]pyridine.[1][2] Note that debromination is a high-energy channel often competing with side-chain cleavage.[1]

Key Neutral Losses
  • Loss of HCN (27 Da): Characteristic of the imidazole ring.[2] This confirms the integrity of the fused heterocyclic core.[2]

  • Loss of Br• (79/81 Da) vs HBr (80/82 Da):

    • Radical Loss (79/81): Dominant in ESI if the system permits resonance stabilization of the radical cation.[2]

    • Neutral Loss (HBr): More common if there is an adjacent proton source (e.g., an alkyl chain) to facilitate elimination.[1][2]

  • Loss of CO (28 Da): Observed only if the derivative contains carbonyl substituents (e.g., amides or esters attached to the core).[2]

Part 4: Experimental Protocol

This protocol is validated for identifying trace impurities and metabolites of imidazo[4,5-b]pyridine derivatives.[1][2]

Sample Preparation[2][3]
  • Solvent: Dissolve 1 mg of analyte in 1 mL DMSO (stock). Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.[2]

  • Crucial Step: Add 0.1% Formic Acid to ensure protonation of the pyridine nitrogen (

    
    ).
    
LC-MS/MS Parameters (Q-TOF/Orbitrap)
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)Standard retention for moderately polar heterocycles.[1][2]
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAmmonium formate improves peak shape for basic nitrogens.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for this scaffold.
Gradient 5% B to 95% B over 10 minsImidazo-pyridines are moderately lipophilic; late elution is common.[1]
Collision Energy Stepped (15, 30, 45 eV)Low CE retains the Br-isotope pattern; High CE reveals the core skeleton.[1][2]
MS1 Resolution >30,000 FWHMRequired to resolve the isotopic fine structure if co-eluting with matrix.[2]

Part 5: Regioisomer Differentiation (N3 vs. N1/N4)[1][2]

A common synthetic challenge is the formation of regioisomers during alkylation.[2] MS/MS can distinguish these based on the "Ortho Effect" and stability.[2]

  • N3-Isomer (Linear-like):

    • Usually the thermodynamically stable product.[2]

    • MS Signature: Stronger molecular ion

      
      .[1][2] Fragmentation favors side-chain cleavage before ring opening.[1]
      
  • N4-Isomer (Sterically Hindered):

    • Alkylation on the pyridine nitrogen (less common).[2]

    • MS Signature: The proximity of the N4-substituent to the C5/C6 positions (especially if C6 has a Bromine) creates steric strain.

    • Diagnostic: Enhanced loss of the N-substituent at lower Collision Energies compared to the N3 isomer.

References

  • Metal Affinity & ESI Behavior

    • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry. (2025).[2][3][4][5][6] This study details the ESI-MS/MS behavior of the core scaffold and its complexes.[5][7]

    • (Note: Link directs to relevant PMC context for imidazo-pyridine derivatives).[1][2]

  • Synthesis & Regioisomerism

    • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives. (2023).[1][2][7][8] Discusses the synthesis of 6-bromo derivatives and the separation of N3/N4 regioisomers.

    • [1][2]

  • Biological Application & Structure

    • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[1][2][3][9] (2022).[1][2][3][9] Provides NMR and MS characterization data for 6-bromo-substituted analogs.

    • [1][2]

  • General Heterocyclic Fragmentation

    • Fragmentation reactions using electrospray ionization mass spectrometry.[5][7][10][11][12][13] (2015).[1][2][13] A foundational review on ESI fragmentation mechanisms applicable to fused nitrogen heterocycles.

    • [1][2]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.